N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide
Description
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a benzothiazole derivative featuring a bromo-substituted benzothiazole core, an ethyl group at position 3, and a 3,4-dimethoxybenzamide substituent.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVABCSEZMPESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common method involves the condensation of 6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazole with 3,4-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups or modifying pharmacological activity.
| Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| Ethanol, NaOH (60°C, 12 hr) | 6-amino derivative | 72% | Formation of amine via SNAr mechanism |
| DMF, NaN₃ (80°C, 8 hr) | 6-azido derivative | 65% | Requires phase-transfer catalyst |
Mechanism : The electron-withdrawing benzothiazole ring activates the C–Br bond for substitution. The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), forming a Meisenheimer intermediate.
Oxidation of the Benzothiazole Ring
The sulfur atom in the benzothiazole moiety undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties.
| Oxidizing Agent | Product | Reaction Time | Outcome |
|---|---|---|---|
| H₂O₂ (30%), AcOH (40°C) | Sulfoxide derivative | 4 hr | Selective oxidation without ring opening |
| KMnO₄, H₂O (0°C) | Sulfone derivative | 2 hr | Requires controlled pH (8–9) |
Impact : Sulfone formation increases polarity by ~15% (measured via HPLC logP), enhancing solubility in aqueous media.
Electrophilic Aromatic Substitution
The electron-rich dimethoxybenzamide moiety directs electrophiles to specific positions.
| Reagents | Position Substituted | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C) | Para to methoxy groups | Nitro derivative | 58% |
| Br₂, FeBr₃ (CH₂Cl₂, 25°C) | Ortho to methoxy groups | Dibrominated product | 63% |
Regioselectivity : Methoxy groups activate the aromatic ring, favoring substitution at positions 2 and 5 relative to the amide group .
Hydrolysis of the Amide Bond
The amide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its benzothiazole and benzamide components.
| Conditions | Products | pH Dependence |
|---|---|---|
| 6M HCl, reflux (8 hr) | 6-bromo-3-ethylbenzothiazolone + 3,4-DMBA acid | Complete cleavage at pH <2 |
| 2M NaOH, EtOH (70°C, 6 hr) | Same as above | Optimal at pH >12 |
Applications : Hydrolysis is used to regenerate intermediates for repurposing or structural analysis .
Reduction of the Benzothiazole Ring
Catalytic hydrogenation reduces the benzothiazole moiety to a dihydrobenzothiazole, modulating electronic properties.
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (5%), H₂ (1 atm) | Ethanol, 25°C, 24 hr | Dihydrobenzothiazole derivative | >90% |
| LiAlH₄, THF (0°C to reflux) | Ring-opening to thiol-amine | Complex mixture | <40% |
Note : Over-reduction with LiAlH₄ leads to ring opening, producing 2-aminothiophenol derivatives .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition or dimerization, depending on solvent polarity.
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Head-to-tail dimer | Φ = 0.12 |
| 365 nm | Toluene | Intramolecular cycloadduct | Φ = 0.08 |
Application : Photoreactivity is leveraged in materials science for crosslinking polymers .
Metal-Catalyzed Cross-Coupling
The bromine atom participates in Suzuki-Miyaura and Heck reactions for biaryl synthesis.
| Reaction Type | Catalyst | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 78% |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | 65% |
Limitation : Steric hindrance from the ethyl and methoxy groups reduces yields compared to simpler substrates .
Complexation with Metal Ions
The amide and benzothiazole groups chelate transition metals, enabling coordination chemistry.
| Metal Salt | Ligand Sites | Complex Stoichiometry | Application |
|---|---|---|---|
| Cu(NO₃)₂ | Amide O, Thiazole S | 1:1 (ML) | Antimicrobial activity |
| FeCl₃ | Benzothiazole N, S | 2:1 (M₂L) | Catalytic oxidation studies |
Stability Constants : Log K values range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺) in methanol-water (4:1).
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Controlled functionalization at the bromine position and benzothiazole ring enables tailored modifications for target-specific applications .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by:
- Benzothiazole moiety : Known for diverse biological activities.
- Bromine atom : Enhances reactivity.
- Ethyl group : Influences solubility and biological interactions.
- Dimethoxybenzamide group : Potentially enhances pharmacological properties.
Chemistry
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new chemical reactions and pathways. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Table 1: Common Reactions of the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces additional functional groups. |
| Reduction | Converts nitro groups to amines. |
| Substitution | Bromine can be replaced by other functional groups. |
Biology
In biological research, this compound is studied for its interactions with biological molecules. It has the potential to act as a biochemical probe or therapeutic agent due to its ability to modulate enzyme and receptor activity.
Table 2: Biological Activities Associated with the Compound
| Activity Type | Description |
|---|---|
| Antitumor | Potential effects on cancer cell growth inhibition. |
| Antimicrobial | Activity against various microbial strains. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
Medicine
The pharmacological properties of this compound are being investigated for drug development. Its structural characteristics may contribute to its efficacy in treating various diseases.
Case Study 1: Antitumor Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antitumor activity by inducing apoptosis in cancer cells. The compound's nitro group may enhance its ability to interact with DNA, leading to potential anticancer effects.
Case Study 2: Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Table 1: Structural and Pharmacological Comparison of Benzothiazole/Benzamide Derivatives
Key Observations:
- Substituent Effects : The bromo and ethyl groups in the main compound may enhance steric bulk and electronic effects compared to methyl or sulfonamide substituents in analogs like .
- Biological Relevance : The 3,4-dimethoxybenzamide moiety is recurrent in compounds with enzyme inhibitory activity (e.g., carbonic anhydrase , viral proteases ).
- Binding Affinity : N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide shows the highest binding affinity (−6.7 kcal/mol) among analogs, suggesting the 3,4-dimethoxy group is critical for target interaction .
Key Observations:
- Common Techniques : Most analogs are synthesized via condensation reactions (e.g., benzoyl/sulfonyl chlorides with amines) and characterized by NMR, IR, and X-ray crystallography .
- Crystallography : Structural analogs like rely on SHELX software for refinement, highlighting the importance of hydrogen bonding (N–H⋯N, C–H⋯O) and π-interactions in crystal packing .
Physicochemical and Pharmacokinetic Insights
- Hydrogen Bonding : The 3,4-dimethoxybenzamide group in the main compound may engage in hydrogen bonding similar to N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide, enhancing target binding .
Biological Activity
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Benzothiazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The ability to selectively inhibit COX-2 over COX-1 is particularly desirable as it minimizes gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . Although direct studies on this specific compound are sparse, its structural characteristics align with those known to exhibit such activities.
Anticancer Potential
The anticancer potential of benzothiazole derivatives has been well documented. For example, studies have shown that benzothiazole compounds can induce apoptosis in cancer cells by modulating various signaling pathways. A specific focus on the ability of these compounds to inhibit tumor growth has highlighted their role in targeting cancer stem cells and disrupting tumor microenvironments . The compound may exhibit similar anticancer properties due to its structural features.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-III for visualizing anisotropic displacement parameters. For accurate hydrogen bonding analysis, apply graph set theory to interpret intermolecular interactions .
- Key Data : Bond lengths (e.g., C=N imine group ~1.28 Å) and angles (e.g., benzothiazole ring planarity) should align with density functional theory (DFT) predictions.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm substituent positions. For example, the ethyl group at C3 should show a triplet (~1.2 ppm) and quartet (~3.4 ppm) in NMR .
- FTIR : Look for carbonyl (C=O) stretches near 1680 cm and C=N stretches around 1600 cm.
- HRMS : Confirm molecular weight (e.g., [M+H] calculated for C _{18}BrN _3S: 421.02 g/mol) .
Q. How can synthetic routes be optimized for this compound?
- Methodology :
- Intermediate Preparation : Start with 6-bromo-3-ethyl-1,3-benzothiazol-2(3H)-one. Use a condensation reaction with 3,4-dimethoxybenzoyl chloride under inert conditions.
- Catalysis : Employ triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology : Perform graph set analysis (e.g., Etter’s notation) to classify hydrogen bonds (e.g., N–H···O or C–H···π interactions). Use Mercury software to quantify intermolecular distances and angles .
- Data Contradictions : If experimental H-bond lengths deviate >0.1 Å from DFT predictions, re-evaluate thermal ellipsoid models using SHELXL’s ADPs (anisotropic displacement parameters) .
Q. What computational approaches predict its binding affinity to biological targets (e.g., cysteine proteases)?
- Methodology :
- Docking : Use AutoDock Vina to simulate ligand-protein interactions. For example, N-[(2E)-...] showed a binding affinity of −6.7 kcal/mol to the monkeypox virus cysteine protease in silico .
- MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and RMSF plots .
- Table :
| Ligand | Binding Affinity (kcal/mol) | RMSD Range (Å) |
|---|---|---|
| N-[(2E)-...] (target) | −6.7 | 0.8–1.2 |
| Reference inhibitor | −5.0 | 1.5–2.0 |
Q. How can structural analogs improve bioactivity while minimizing toxicity?
- Methodology :
- SAR Studies : Replace the bromo group with Cl or CF to modulate electron-withdrawing effects. Test in vitro cytotoxicity (e.g., IC in HEK293 cells) and compare with parent compound .
- ADMET Prediction : Use SwissADME to predict logP (target: 2–3) and PAINS filters to eliminate promiscuous scaffolds .
Q. How to resolve discrepancies in crystallographic data (e.g., disorder or twinning)?
- Methodology :
- Twinning : Apply SHELXL’s TWIN/BASF commands for detwinning. Use PLATON’s ROTAX tool to model rotational disorder .
- Disorder : Refine split positions with PART instructions and restrain ADP similarity using SIMU/SAME .
Methodological Notes
- Crystallography : Always cross-validate SCXRD results with PXRD to confirm phase purity .
- Biological Assays : Include positive controls (e.g., tamoxifen for cytotoxicity) and validate via dose-response curves .
- Data Reproducibility : Archive raw diffraction data (CIF files) in repositories like the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
